molecular formula C22H24F2N6O2 B2956568 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone CAS No. 1040677-41-5

1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone

Cat. No.: B2956568
CAS No.: 1040677-41-5
M. Wt: 442.471
InChI Key: POIGVJOLESEEIX-UHFFFAOYSA-N
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Description

This compound is a piperazine-based derivative featuring a tetrazole ring substituted with 3,4-difluorophenyl and an ethoxyphenyl ethanone moiety. The 3,4-difluorophenyl group likely contributes to electron-withdrawing effects, while the 4-ethoxyphenyl substituent may influence lipophilicity and pharmacokinetics .

Properties

IUPAC Name

1-[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-(4-ethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F2N6O2/c1-2-32-18-6-3-16(4-7-18)13-22(31)29-11-9-28(10-12-29)15-21-25-26-27-30(21)17-5-8-19(23)20(24)14-17/h3-8,14H,2,9-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIGVJOLESEEIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound can be undertaken through multi-step organic reactions

  • Tetrazole Formation: : The tetrazole ring can be synthesized using nitrile derivatives reacting with sodium azide under acidic conditions.

  • Piperazine Addition: : The piperazine ring can be introduced through the reaction with halogenated intermediates or via reductive amination.

  • Final Assembly: : The final step includes coupling the tetrazole-piperazine complex with 4-ethoxybenzaldehyde through a condensation reaction.

Industrial Production Methods: On an industrial scale, these reactions need to be optimized for yield, cost, and environmental impact. Continuous flow reactors and catalysts are often employed to streamline the synthesis and minimize waste.

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation: : The compound may undergo oxidation reactions, typically forming N-oxides.

  • Reduction: : Reduction may convert specific functional groups (e.g., carbonyl reduction to alcohol).

  • Substitution: : Nucleophilic or electrophilic substitution reactions can occur at various functional sites.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include hydrogen peroxide or peracids.

  • Reduction: : Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are frequently used.

  • Substitution: : Halogenated derivatives and strong nucleophiles are used in substitution reactions.

Major Products: The reactions typically yield products with modified functional groups while preserving the core structure of the compound. Oxidation results in N-oxides, reduction yields alcohols, and substitution reactions produce various derivatives.

Scientific Research Applications

1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone has a broad spectrum of applications:

  • Chemistry: : Utilized as an intermediate in synthesizing complex molecules and for studying reaction mechanisms.

  • Biology: : Investigated for its binding affinity to various biological targets, including receptors and enzymes.

  • Medicine: : Explored for its potential therapeutic effects, particularly in targeting neurological disorders and inflammation.

  • Industry: : Employed in the development of new materials and as a precursor for specialty chemicals.

Mechanism of Action

The compound's mechanism of action often involves interacting with molecular targets such as G-protein coupled receptors or enzymes. By binding to these targets, it can modulate biological pathways, impacting cell signaling, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound shares core motifs with several piperazine-tetrazole derivatives. Key comparisons include:

Table 1: Substituent Comparison
Compound Name Tetrazole Substituent Piperazine-Linked Group Ethanone Substituent Reference
1-(4-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone 3,4-Difluorophenyl Methyl-piperazine 4-Ethoxyphenyl Target
1-(4-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-thienyl)ethanone 4-Fluorophenyl Methyl-piperazine 2-Thienyl
2-(4-Allylpiperazin-1-yl)-1-(1-phenyl-1H-tetrazol-5-yl)ethanone Phenyl Allyl-piperazine Phenyl
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate Fluorobenzoyl Hydroxyphenyl-ethyl-piperazinium Trifluoroacetate counterion

Key Observations :

  • Fluorine Substitution: The 3,4-difluorophenyl group in the target compound may enhance metabolic stability compared to mono-fluorinated (e.g., 4-fluorophenyl in ) or non-fluorinated analogues (e.g., phenyl in ).
  • Piperazine Modifications : Allyl or trifluoroacetate substitutions (e.g., ) alter charge and steric effects, impacting receptor interactions.

Pharmacological and Physicochemical Properties

Limited direct pharmacological data exist for the target compound, but inferences can be drawn from analogues:

Table 2: Pharmacological and Physicochemical Comparisons
Property Target Compound 1-(4-Fluorophenyl)-tetrazole Analogue 2-(4-Allylpiperazin-1-yl)-phenyl-tetrazole
Molecular Weight (g/mol) ~425 (estimated) 386.45 ~350 (estimated)
LogP (Predicted) ~3.5 (high lipophilicity) ~2.8 ~2.2
Antiproliferative Activity Not reported Not tested IC₅₀ = 8.2 µM (MCF-7 cells)
Synthetic Yield Not reported 48% (similar piperazine derivatives) 60–75%

Key Observations :

  • Synthesis : Piperazine-tetrazole derivatives are typically synthesized via nucleophilic substitution (e.g., α-halogenated ketones reacting with tetrazole-thiols) . Yields vary based on steric hindrance from substituents.

Mechanistic and Receptor Binding Insights

  • Tetrazole Role : The tetrazole ring acts as a bioisostere for carboxylic acids, enhancing metabolic stability while maintaining hydrogen-bonding capacity .
  • Piperazine Flexibility : The piperazine linker allows conformational adaptability, critical for interactions with G-protein-coupled receptors (GPCRs) or kinases .
  • Fluorine Effects : The 3,4-difluorophenyl group may engage in hydrophobic interactions or fluorine-specific binding (e.g., with aryl hydrocarbon receptors) .

Biological Activity

1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone is a synthetic compound that incorporates a tetrazole ring and a piperazine moiety. Its unique structure suggests potential for various biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound can be represented as follows:

C19H22F2N6O\text{C}_{19}\text{H}_{22}\text{F}_2\text{N}_6\text{O}

Key Features

  • Tetrazole Ring : Known for its ability to mimic carboxylate groups, enhancing binding affinity to biological targets.
  • Piperazine Moiety : Commonly associated with various pharmacological effects, including psychoactive properties.
  • Difluorophenyl Group : Enhances lipophilicity and potentially improves metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The tetrazole ring facilitates binding to enzyme active sites, while the difluorophenyl group enhances hydrophobic interactions. This dual action may modulate various signaling pathways, contributing to its pharmacological effects.

Biological Activity Overview

Numerous studies have investigated the biological activity of compounds similar to this compound. Below are summarized findings from key research:

Antimicrobial Activity

Research has demonstrated that tetrazole derivatives exhibit significant antimicrobial properties. For instance:

  • Study Findings : Compounds with similar structures showed effective inhibition against Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : Certain derivatives displayed MIC values as low as 12.5 μg/ml against S. typhi, indicating potent antibacterial activity compared to standard antibiotics like ampicillin .

Anticancer Properties

The compound's structural features suggest potential anticancer activity:

  • Cell Line Studies : In vitro studies have indicated that piperazine-containing compounds can induce apoptosis in cancer cell lines.
  • Mechanisms : These effects may be mediated through the modulation of signaling pathways involved in cell proliferation and survival.

Neuropharmacological Effects

Given the piperazine component, there is interest in the compound's neuropharmacological potential:

  • Dopaminergic and Serotonergic Activity : Similar compounds have been shown to interact with neurotransmitter systems, potentially offering therapeutic benefits in mood disorders.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various tetrazole derivatives, including those structurally related to our compound. The results highlighted significant antibacterial activity against resistant strains of E. coli and S. aureus, with implications for developing new antibiotics .

Case Study 2: Cancer Cell Apoptosis

Another investigation focused on the induction of apoptosis in human breast cancer cells by piperazine derivatives. The study found that these compounds could significantly reduce cell viability and promote apoptotic markers, suggesting a pathway for therapeutic development .

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with similar compounds is presented:

Compound NameStructure FeaturesBiological ActivityReference
Compound ATetrazole + PiperazineAntibacterial (MIC = 12.5 μg/ml)
Compound BBenzimidazole DerivativeAnticancer (apoptosis induction)
Compound CPiperazine + Ethoxy GroupNeuropharmacological Effects

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